2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-oxo-3-pyridin-2-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4H,5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVVKDSOFNBAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C8H8ClNO3
- Molecular Weight : 195.66 g/mol
- Physical State : White to off-white solid, soluble in water.
The compound features a carboxylic acid and a carbonyl group attached to a pyridine ring, which contributes to its reactivity and biological activity .
Medicinal Chemistry
This compound has been investigated for its therapeutic properties, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Biological Research
The compound is being explored for its role as an enzyme inhibitor. It interacts with specific molecular targets, potentially affecting:
- Enzyme Activity : By binding to active or allosteric sites of enzymes, it can modulate biochemical pathways critical in various diseases .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block. Its applications include:
- Ligand in Coordination Chemistry : It forms complexes with transition metals, which can be useful in catalysis and materials science .
- Precursor for Pharmaceutical Synthesis : The compound is utilized in synthesizing other biologically active molecules, including antimicrobial agents and neuropharmacological drugs .
Case Studies
Mechanism of Action
The mechanism of action of 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
GW-1929 Hydrochloride
- Structure: (S)-2-((2-Benzoylphenyl)amino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid hydrochloride .
- Key Differences: GW-1929 has a bulkier structure with benzoylphenyl and ethoxyphenyl substituents, enhancing PPARγ agonist activity. The pyridine moiety in GW-1929 is part of a methylaminoethoxy side chain, unlike the direct β-pyridin-2-yl substitution in the target compound.
- Functional Insights: GW-1929 demonstrates significant hypoglycemic and lipid-lowering effects in vivo, attributed to PPARγ activation . No such pharmacological data exists for 2-oxo-3-(pyridin-2-yl)propanoic acid hydrochloride, suggesting divergent applications.
(2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride (CAS: 1393524-16-7)
- Structure : Features a tetrahydropyran (oxane) ring at the β-position instead of pyridine .
- Key Differences: The oxane ring introduces saturated cyclic ether functionality, reducing aromaticity compared to pyridine. The amino group at the α-carbon distinguishes it from the oxo group in the target compound.
3,6-Dimethylpiperidine-2-carboxylic Acid Hydrochloride
- Structure : Piperidine ring with methyl substituents at positions 3 and 6 .
- Key Differences: Piperidine is a saturated six-membered ring, contrasting with pyridine’s aromaticity.
- Functional Relevance :
- Piperidine derivatives are common in drug design for their conformational flexibility and metabolic stability.
Physicochemical Property Comparison
Biological Activity
2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride, with the chemical formula CHClNO and a molecular weight of 195.66 g/mol, is a compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.
The compound is characterized by:
- Functional Groups : A carboxylic acid and a carbonyl group attached to a pyridine ring.
- Physical State : Appears as a white to off-white solid, soluble in water.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
| Salmonella typhi | 11.29 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Antiviral Activity
The compound has also been explored for antiviral properties, particularly in inhibiting viruses such as the Tobacco Mosaic Virus (TMV). Its structural similarities with other antiviral agents suggest it could serve as a scaffold for developing new antiviral therapies .
Anti-inflammatory and Anticancer Properties
Preliminary studies have indicated that this compound may possess anti-inflammatory effects, potentially through inhibition of specific inflammatory pathways. Additionally, its ability to interact with various enzymes positions it as a candidate for anticancer drug development .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or microbial growth.
- Binding Affinity : The presence of the pyridine ring enhances its binding affinity to various biological targets, which could lead to the modulation of cellular pathways associated with disease processes.
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their biological activities. The derivatives showed improved potency against bacterial strains compared to the parent compound.
- Pharmaceutical Applications : In pharmaceutical research, this compound has been utilized in developing novel therapeutic agents targeting specific diseases like tuberculosis through its unique mechanism of action against mycobacterial growth .
Q & A
Q. What are the recommended synthetic routes for 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves coupling pyridine derivatives with propanoic acid precursors. For example, pyridinyl-substituted propanoic acids are often synthesized via nucleophilic substitution or condensation reactions, followed by HCl salt formation. Key intermediates (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride) can be characterized using:
Q. How should researchers handle solubility and stability challenges during experimental workflows?
Methodological Answer:
- Solubility: Use polar solvents like DMSO or water (pH-adjusted with HCl/NaOH) based on the compound’s ionic form. Pre-solubilize in DMSO for stock solutions, followed by dilution in aqueous buffers .
- Stability: Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation via HPLC-UV or LC-MS. Store lyophilized powder at -20°C in airtight, light-protected containers .
Q. What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
- HPLC with UV/Vis detection to quantify impurities (e.g., unreacted pyridine derivatives).
- Elemental analysis to confirm stoichiometry of the hydrochloride salt.
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from differences in:
- Cell lines or assay conditions: Standardize protocols (e.g., ATP levels in viability assays) and validate using positive controls (e.g., GW 1929 hydrochloride, a PPARγ agonist with well-documented activity) .
- Compound solubility: Pre-test solubility in assay media using dynamic light scattering (DLS) to avoid false negatives from precipitation .
Q. What strategies are recommended for studying receptor-binding interactions of this compound?
Methodological Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) for targets like PPARγ or kinase receptors.
- Molecular docking simulations using crystal structures (e.g., PDB entries for pyridine-containing ligands) to identify key binding residues. Cross-validate with mutagenesis studies .
Q. How can metabolic stability and degradation pathways be investigated?
Methodological Answer:
- In vitro microsomal assays (human/rat liver microsomes) to identify phase I metabolites. Use LC-HRMS to detect hydroxylation or oxidation products.
- Reactive intermediate trapping with glutathione (GSH) to screen for toxic metabolites. Compare with structurally related compounds (e.g., fluorinated pyridinyl derivatives) to assess metabolic liability .
Q. What experimental designs are optimal for probing structure-activity relationships (SAR)?
Methodological Answer:
- Analog synthesis: Modify the pyridine ring (e.g., introduce electron-withdrawing groups like -CF3) or the propanoic acid side chain (e.g., esterification).
- Pharmacophore mapping: Use 3D-QSAR models to correlate substituent positions with activity (e.g., logP vs. IC50). Validate with in vitro dose-response assays .
Data Interpretation & Optimization
Q. How should researchers address variability in spectroscopic data (e.g., NMR splitting patterns)?
Methodological Answer:
Q. What statistical approaches are suitable for analyzing dose-response experiments?
Methodological Answer:
Q. How can researchers optimize reaction yields while minimizing byproducts?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
